4-Methyl-2-phenylpyrimidine

Synthetic Chemistry Process Development Yield Optimization

This specific 4-methyl-2-phenyl substitution pattern creates a unique electronic/steric environment essential for kinase and phosphodiesterase targeting—substituting with regioisomers or halogenated analogs without validation risks project failure. With defined LogP (2.45), melting point (25°C), and established synthesis (53% yield), it supports reproducible, scalable R&D from medicinal chemistry SAR campaigns to agrochemical discovery and chemical biology probe development. Demand ≥98% purity for reliable structure-activity relationships.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 34771-48-7
Cat. No. B1605159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-phenylpyrimidine
CAS34771-48-7
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2/c1-9-7-8-12-11(13-9)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyXPENFJAKMNONFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-phenylpyrimidine (CAS 34771-48-7) | Procurement-Grade Heterocyclic Building Block


4-Methyl-2-phenylpyrimidine (C11H10N2, MW 170.21 g/mol) is a key disubstituted pyrimidine building block available for research and development [1]. Characterized by a methyl group at the 4-position and a phenyl ring at the 2-position of the pyrimidine core, it serves as a versatile intermediate in the synthesis of more complex pharmacologically active molecules . Its core structure is integral to numerous bioactive compounds, making it a valuable asset for medicinal chemistry and agrochemical research programs [2].

Substitution Risks for 4-Methyl-2-phenylpyrimidine in R&D: Why Generic Analogs Fall Short


Procurement decisions for pyrimidine-based R&D cannot rely on simple generic substitution due to the profound impact of substitution pattern on biological activity. While the pyrimidine core is a privileged scaffold, the specific combination of a 4-methyl and a 2-phenyl group in 4-Methyl-2-phenylpyrimidine creates a unique electronic and steric environment [1]. SAR studies across the phenylpyrimidine class demonstrate that even minor positional changes, such as moving a substituent on the phenyl ring or altering the heterocyclic core, can drastically alter potency, selectivity, and even the biological target profile [2]. Therefore, substituting this compound with a different regioisomer or a halogenated analog without rigorous experimental validation introduces significant risk of project failure [3].

Quantitative Performance Metrics for 4-Methyl-2-phenylpyrimidine (CAS 34771-48-7)


Synthesis Yield: Reproducible Procurement-Grade Efficiency for 4-Methyl-2-phenylpyrimidine

A detailed, peer-reviewed synthesis of 4-Methyl-2-phenylpyrimidine demonstrates a reproducible yield of 53%, providing a quantifiable benchmark for procurement and scale-up calculations. This efficiency metric is based on the condensation of benzamidine hydrochloride with acetylacetaldehyde dimethyl acetal [1].

Synthetic Chemistry Process Development Yield Optimization

Stability Profile: Enhanced Stability of 4-Methylpyrimidinium Ylide Derivatives

Research on related pyrimidinium ylides indicates that 4-methylpyrimidinium derivatives (structurally related to 4-Methyl-2-phenylpyrimidine) are significantly more stable than their 4-chlorophenyl counterparts. This class-level inference suggests the 4-methyl substitution pattern contributes to enhanced molecular stability, a key advantage in storage and handling [1].

Cycloimminium Ylide Stability Studies Microwave Synthesis

Antimicrobial Activity: Class-Leading Antimicrobial Potential of 4-Methylpyrimidine Derivatives

In a study of related compounds, newly synthesized 4-methylpyrimidine derivatives exhibited 'remarkable activity against different microorganisms (germs and fungi).' This class-level evidence supports the use of 4-Methyl-2-phenylpyrimidine as a valuable core scaffold for developing novel antimicrobial agents [1].

Antimicrobial Antifungal SAR

Physicochemical Benchmarking: LogP and Purity Metrics for 4-Methyl-2-phenylpyrimidine

A reputable vendor provides key quality and physicochemical metrics for procured 4-Methyl-2-phenylpyrimidine. The material is available at 98% purity and has a calculated LogP of 2.45, offering a clear benchmark for expected material quality and lipophilicity .

Physicochemical Properties LogP Quality Control

Optimal Deployment Scenarios for 4-Methyl-2-phenylpyrimidine in R&D Workflows


Medicinal Chemistry: A Core Scaffold for Kinase and PDE Inhibitor Lead Optimization

This compound is ideally suited as a central scaffold for medicinal chemistry programs targeting kinases or phosphodiesterases. The 2-phenylpyrimidine motif is a known pharmacophore for these enzyme classes, as validated by 3D-QSAR and molecular docking studies [1]. Its structure allows for systematic derivatization to explore structure-activity relationships (SAR) and optimize potency and selectivity, as demonstrated by advanced phenylpyrimidine analogs with potent anticancer activity [2].

Anti-Infective Drug Discovery: A Starting Point for Novel Antimicrobial and Antifungal Agents

Given the documented antimicrobial potential of its 4-methylpyrimidine derivatives, this compound represents a logical starting point for the synthesis and biological evaluation of novel anti-infective agents [3]. It can be used to generate focused libraries for screening against drug-resistant bacterial or fungal strains, addressing an urgent global health need.

Agrochemical Synthesis: A Versatile Building Block for Crop Protection Agents

The pyrimidine ring is a common feature in various agrochemicals. This specific 4-methyl-2-phenyl derivative can be employed as a key building block in the synthesis of novel herbicides or fungicides. Its established synthesis yield of 53% supports scalable procurement for larger R&D projects [4].

Chemical Biology: A Tool Compound for Targeted Probe Development

With its defined physicochemical properties (LogP 2.45, purity 98%) and a well-documented synthesis, 4-Methyl-2-phenylpyrimidine is a reliable starting material for creating chemical biology probes . Its core can be functionalized to include photoaffinity labels or biotin tags for target identification and mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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